7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride
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Overview
Description
7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzothiophene derivative, the introduction of an aminomethyl group can be achieved through nucleophilic substitution reactions. The final step often involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of 7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The benzothiophene core can interact with hydrophobic regions of proteins or other macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-(aminomethyl)-1-benzothiophene-2-carbonitrile
- 1-benzothiophene-2-carbonitrile
- 7-(aminomethyl)-benzothiophene
Uniqueness
7-(aminomethyl)-1-benzothiophene-2-carbonitrile hydrochloride is unique due to the presence of both the aminomethyl and nitrile groups, which provide distinct reactivity and interaction profiles. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other benzothiophene derivatives.
Properties
CAS No. |
2402829-60-9 |
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Molecular Formula |
C10H9ClN2S |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
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